molecular formula C11H10N2O3 B8432571 N'-acetyl-1-benzofuran-5-carbohydrazide

N'-acetyl-1-benzofuran-5-carbohydrazide

Cat. No.: B8432571
M. Wt: 218.21 g/mol
InChI Key: MIGOELCNTBQEMO-UHFFFAOYSA-N
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Description

N'-Acetyl-1-benzofuran-5-carbohydrazide is a carbohydrazide derivative featuring a benzofuran core substituted at the 5-position with an acetylated hydrazide group. The acetyl group is electron-withdrawing, which may influence reactivity, stability, and intermolecular interactions compared to other substituents .

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

N'-acetyl-1-benzofuran-5-carbohydrazide

InChI

InChI=1S/C11H10N2O3/c1-7(14)12-13-11(15)9-2-3-10-8(6-9)4-5-16-10/h2-6H,1H3,(H,12,14)(H,13,15)

InChI Key

MIGOELCNTBQEMO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NNC(=O)C1=CC2=C(C=C1)OC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Variations

Key analogues include benzofuran carbohydrazides substituted with halogen, nitro, methyl, arylazo, and heterocyclic groups. These substituents modulate electronic and steric effects, impacting physical properties and bioactivity.

Table 1: Comparison of Substituent Effects on Benzofuran Carbohydrazides
Compound (Reference) Substituent(s) Melting Point (°C) Yield (%) Key Observations
(Z)-N'-(5-Cl-indolin-3-ylidene) (17) 5-Chloroindolinone 335–338 85 High melting point due to Cl (EWG)
(Z)-N'-(5-Me-indolin-3-ylidene) (18) 5-Methylindolinone 331–336 89 Lower melting point vs. Cl/Nitro
(Z)-N'-(5-NO2-indolin-3-ylidene) (19) 5-Nitroindolinone 367–369 79 Highest melting point (strong EWG)
Compound 3e (Pyrazole-arylazo) Arylazo group Not reported Not given Moderate antibacterial activity
Fluorinated derivatives (187–188) 4-Fluoro, 2-hydroxyphenyl Not reported Not given Enhanced stability via fluorine

EWG = Electron-Withdrawing Group

  • Electron-Withdrawing Groups (EWGs): Nitro and chloro substituents (e.g., compounds 17, 19) increase melting points, likely due to stronger dipole-dipole interactions . The acetyl group in the target compound is expected to behave similarly.
  • Electron-Donating Groups (EDGs): Methyl substituents (compound 18) reduce melting points, reflecting weaker intermolecular forces .

Physicochemical Properties

  • Solubility: EDGs like methyl improve solubility in organic solvents, while EWGs (acetyl, nitro) may reduce it.
  • Stability: Fluorinated and nitro-substituted derivatives exhibit enhanced thermal and oxidative stability .

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